3-((1-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one
Description
This compound is a heterocyclic organic molecule featuring a 1,2,4-triazol-5(4H)-one core substituted with a bicyclo[2.2.1]hept-5-ene-2-carbonyl-piperidinylmethyl group at position 3 and an o-tolyl (2-methylphenyl) group at position 2. The o-tolyl substituent contributes steric bulk and lipophilicity, which could influence binding affinity in pharmacological contexts. The molecule’s complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring multi-cyclic recognition motifs .
Propriétés
IUPAC Name |
3-[[1-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl]methyl]-4-(2-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-15-4-2-3-5-20(15)27-21(24-25-23(27)29)14-16-8-10-26(11-9-16)22(28)19-13-17-6-7-18(19)12-17/h2-7,16-19H,8-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWGFWQQRURGSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NNC2=O)CC3CCN(CC3)C(=O)C4CC5CC4C=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with other 1,2,4-triazole derivatives. A key analogue is 4-(3-phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride (), which lacks the bicycloheptene-carbonyl-piperidinylmethyl group and instead has a simpler phenyl substituent.
Key Differences and Implications
Substituent Complexity :
- The target compound’s bicycloheptene-carbonyl-piperidinylmethyl group introduces a three-dimensional scaffold absent in simpler analogues like the phenyl-substituted derivative in . This may enhance selectivity for sterically constrained binding pockets .
- The o-tolyl group (vs. phenyl in ) adds a methyl group at the ortho position, increasing steric bulk and possibly reducing rotational freedom, which could impact receptor engagement .
Hydrogen Bonding: The triazolone core and carbonyl group in the target compound provide hydrogen-bond acceptors, a feature shared with analogues but modulated by substituent electronic effects.
Comparative Data Table
Research Findings and Functional Implications
- Target Compound : The combination of a rigid bicycloheptene system and o-tolyl group may enhance binding to kinases or GPCRs requiring extended hydrophobic interfaces. However, its high molecular weight and lipophilicity could limit bioavailability .
- Simpler Analogues (e.g., ) : Reduced complexity may improve synthetic accessibility and metabolic stability but limit target specificity. The hydrochloride salt in suggests enhanced solubility in polar media compared to the neutral target compound.
Methodological Considerations
While the provided evidence focuses on crystallographic tools (e.g., SHELX, ORTEP-3, WinGX), these programs are critical for elucidating the three-dimensional structures of such compounds. For instance:
- SHELXL () could refine the target compound’s crystal structure, clarifying bond lengths and angles in the bicycloheptene system.
- ORTEP-3 () might visualize steric clashes introduced by the o-tolyl group.
- WinGX () could integrate crystallographic data to compare packing motifs with simpler analogues like .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
